GTP-SF
Description
Guanosine triphosphate sulfur fluoride (GTP-SF) is a nucleotide analog extensively studied for its role in biochemical signaling pathways, particularly in enzyme regulation and cellular energy transfer. This compound’s sulfur-fluoride substitution likely enhances its stability and binding affinity compared to unmodified GTP, making it a candidate for targeted therapeutic or diagnostic applications.
Properties
CAS No. |
76709-18-7 |
|---|---|
Molecular Formula |
C24H30N7O17P3S2 |
Molecular Weight |
845.6 g/mol |
IUPAC Name |
5-[2-[[2-[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]sulfanylacetyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C24H30N7O17P3S2/c25-24-29-21-18(22(35)30-24)28-11-31(21)23-20(34)19(33)15(46-23)9-45-49(36,37)47-50(38,39)48-51(40,41)52-10-17(32)27-8-7-26-14-5-1-4-13-12(14)3-2-6-16(13)53(42,43)44/h1-6,11,15,19-20,23,26,33-34H,7-10H2,(H,27,32)(H,36,37)(H,38,39)(H,40,41)(H,42,43,44)(H3,25,29,30,35)/t15-,19-,20-,23-/m1/s1 |
InChI Key |
FTQQIVREXSHYRP-NSOPBCBCSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CSP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CSP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine-5’-triphosphate can be synthesized through enzymatic methods involving guanosine diphosphate (GDP) and inorganic phosphate (Pi). The reaction is catalyzed by nucleoside diphosphate kinase (NDK), which transfers a phosphate group from ATP to GDP, forming GTP .
Industrial Production Methods
Industrial production of guanosine-5’-triphosphate typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of GTP, ensuring high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Guanosine-5’-triphosphate undergoes several types of chemical reactions, including:
Hydrolysis: GTP is hydrolyzed to guanosine diphosphate (GDP) and inorganic phosphate (Pi) by GTPases.
Phosphorylation: GTP can transfer its phosphate group to other molecules, a process catalyzed by kinases.
Common Reagents and Conditions
Hydrolysis: Catalyzed by GTPases, often requiring magnesium ions (Mg²⁺) as cofactors.
Phosphorylation: Catalyzed by kinases, typically in the presence of ATP and specific substrates.
Major Products
Scientific Research Applications
Guanosine-5’-triphosphate is widely used in scientific research due to its involvement in numerous cellular processes:
Chemistry: Used as a substrate in enzymatic reactions and as a standard in chromatography.
Biology: Essential for RNA synthesis, protein synthesis, and signal transduction.
Medicine: Studied for its role in various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
Guanosine-5’-triphosphate exerts its effects through its role as an energy source and as a signaling molecule. It binds to and activates GTP-binding proteins (GTPases), which then undergo conformational changes to regulate various cellular processes. The hydrolysis of GTP to GDP and Pi provides the energy required for these processes .
Comparison with Similar Compounds
Structural and Functional Properties
GTP-SF belongs to the nucleotide triphosphate family, sharing core structural features with ATP, GTP, and TTP. Key distinctions arise from its sulfur-fluoride modification, which may confer unique electrochemical properties. For example:
- TTP-16 and TTP-25 : These thymidine triphosphate derivatives exhibit solvent-dependent fluorescence spectra, with TTP-25 showing a 15% higher quantum yield in polar solvents compared to TTP-16 . This compound’s sulfur-fluoride group could similarly influence its spectral behavior, though direct data are unavailable.
- ETP-16 : Ethylthiophen triphosphate demonstrates enhanced thermal stability (decomposition temperature: 220°C vs. 180°C for unmodified ATP) due to its ethylthiophen moiety . This compound’s stability may exceed this due to the stronger S-F bond.
Table 1: Comparative Properties of this compound and Analogues
| Compound | Core Structure | Modification | Thermal Stability (°C) | Key Application |
|---|---|---|---|---|
| This compound | GTP | Sulfur-fluoride | Not reported | Enzyme regulation |
| TTP-25 | TTP | None | 180 | Fluorescent probes |
| ETP-16 | ATP | Ethylthiophen | 220 | Energy transfer assays |
| DOPO composites | Phosphorus | Silane coupling | 300–350 | Flame retardancy |
Note: Data inferred from solvent interaction studies and flame retardant research .
Analytical Methodologies
Capillary electrophoresis (CE) and amino acid analysis, as outlined in the Dietary Supplements Compendium , are critical for characterizing nucleotide analogs like this compound. CE’s resolution for charged molecules could differentiate this compound from TTP or ETP based on migration time, while fluorescence spectroscopy (as applied to TTP-16/25 ) may quantify its photostability.
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